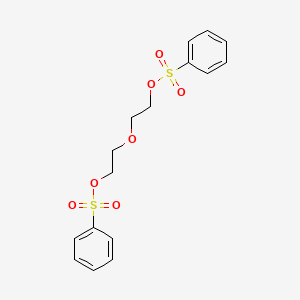

Diethylene glycol, dibenzenesulfonate

Description

Diethylene glycol (DEG), chemically designated as 2-(2-hydroxyethoxy)ethan-1-ol (C₄H₁₀O₃), is a hygroscopic, colorless, and odorless liquid belonging to the glycol family . Its molecular structure comprises two ethylene glycol (EG) units linked by an ether bond, resulting in a molecular weight of 106.12 g/mol . DEG is industrially synthesized via partial hydrolysis of ethylene oxide or as a byproduct of monoethylene glycol (MEG) production . Key applications include its use as a solvent, humectant, and intermediate in resins, plasticizers, and antifreeze formulations .

Properties

CAS No. |

77918-08-2 |

|---|---|

Molecular Formula |

C16H18O7S2 |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

2-[2-(benzenesulfonyloxy)ethoxy]ethyl benzenesulfonate |

InChI |

InChI=1S/C16H18O7S2/c17-24(18,15-7-3-1-4-8-15)22-13-11-21-12-14-23-25(19,20)16-9-5-2-6-10-16/h1-10H,11-14H2 |

InChI Key |

PMHQHOMDFWRZNL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OCCOCCOS(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of diethylene glycol, dibenzenesulfonate typically involves the esterification of diethylene glycol with benzenesulfonic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and under controlled temperature conditions. The general reaction scheme is as follows:

Diethylene glycol+Benzenesulfonic acid→Diethylene glycol, dibenzenesulfonate+Water

The reaction is typically conducted at temperatures ranging from 90°C to 200°C, and the reaction time can vary from 6 to 16 hours depending on the specific conditions and desired yield .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where diethylene glycol and benzenesulfonic acid are mixed and heated. The reaction mixture is continuously stirred to ensure uniformity, and the water produced during the reaction is removed through distillation. The crude product is then purified through neutralization, washing, and vacuum distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Diethylene glycol, dibenzenesulfonate undergoes various chemical reactions, including:

Esterification: As described in the preparation methods.

Hydrolysis: The compound can be hydrolyzed back to diethylene glycol and benzenesulfonic acid in the presence of water and an acid or base catalyst.

Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Esterification: Benzenesulfonic acid, sulfuric acid (catalyst), diethylene glycol, heat.

Hydrolysis: Water, acid or base catalyst, heat.

Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, heat.

Major Products Formed

Esterification: this compound.

Hydrolysis: Diethylene glycol, benzenesulfonic acid.

Substitution: Various substituted sulfonates depending on the nucleophile used.

Scientific Research Applications

Diethylene glycol, dibenzenesulfonate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

Biology: Employed in the study of enzyme kinetics and protein interactions due to its ability to act as a solubilizing agent.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized as a plasticizer in the production of polymers and as an additive in lubricants and coatings .

Mechanism of Action

The mechanism of action of diethylene glycol, dibenzenesulfonate involves its interaction with various molecular targets and pathways. The compound can act as a solubilizing agent, enhancing the solubility of hydrophobic molecules in aqueous solutions. It can also interact with enzymes and proteins, affecting their activity and stability. The sulfonate group can participate in ionic interactions with positively charged residues on proteins, influencing their conformation and function .

Comparison with Similar Compounds

Structural Comparison with Similar Glycols

DEG is structurally distinct from other glycols, such as ethylene glycol (EG), triethylene glycol (TEG), and tetraethylene glycol (TTEG):

| Property | EG | DEG | TEG | TTEG |

|---|---|---|---|---|

| Molecular Formula | C₂H₆O₂ | C₄H₁₀O₃ | C₆H₁₄O₄ | C₈H₁₈O₅ |

| Molecular Weight (g/mol) | 62.07 | 106.12 | 150.17 | 194.23 |

| Ether Bonds | 0 | 1 | 2 | 3 |

| Hydroxyl Groups | 2 | 2 | 2 | 2 |

The incremental addition of ethylene oxide units increases molecular mass and ether bonds, altering polarity, boiling points, and interaction parameters (e.g., $ e_{11} $) .

Physical and Chemical Properties

Solubility and Thermal Behavior

DEG exhibits superior water solubility compared to non-polar esters. For instance, DEG-based urea-ester derivatives (e.g., compounds 8, 9, and 13) demonstrate 2.5-fold higher aqueous solubility than butyric acid esters due to hydrophilic diethylene glycol moieties . DEG also has a lower melting point (-10°C) than EG (-13°C) and TEG (-7°C), enhancing its utility in low-temperature applications .

Refractive Index and Viscosity

Refractive indices ($ n $) of DEG vary with temperature ($ T $) and wavelength ($ \lambda $), as shown in datasets comparing glycols. For example, at 20°C and 589 nm, DEG’s $ n $ is 1.447, higher than EG (1.431) but lower than TEG (1.453) . Binary mixtures of DEG with dimethyl sulfoxide (DMSO) exhibit non-ideal viscosity behavior, with excess viscosity ($ \Delta \eta $) peaking at 0.4 mole fraction of DEG .

Biodegradability and Environmental Impact

DEG is inherently biodegradable, with 60–80% degradation observed in standardized OECD tests, outperforming phenol in some assays . However, its environmental persistence is moderated by hygroscopicity and high water solubility, which facilitate microbial uptake.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.